2-(5-Bromopentoxy)-1,3-dimethylbenzene
Description
2-(5-Bromopentoxy)-1,3-dimethylbenzene is a brominated aromatic compound featuring a benzene ring substituted with two methyl groups at the 1- and 3-positions and a 5-bromopentoxy chain at the 2-position. This structure combines lipophilic (methyl and bromoalkoxy groups) and polar (ether oxygen) functionalities, making it relevant in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
2-(5-bromopentoxy)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-11-7-6-8-12(2)13(11)15-10-5-3-4-9-14/h6-8H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAGQWXHCLUKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopentoxy)-1,3-dimethylbenzene typically involves the etherification of a hydroxyl group on a benzene derivative with 1,5-dibromopentane. One common method involves the reaction of 1,3-dimethylbenzene with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone . The reaction conditions usually require heating to facilitate the formation of the ether bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopentoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(pentoxy)-1,3-dimethylbenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 2-(5-hydroxypentoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate could produce 2-(5-bromopentoxy)-1,3-dimethylbenzoic acid.
Scientific Research Applications
2-(5-Bromopentoxy)-1,3-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(5-Bromopentoxy)-1,3-dimethylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding processes. Additionally, the compound’s hydrophobic and hydrophilic regions can affect its solubility and distribution within biological environments.
Comparison with Similar Compounds
Substituent Effects on Toxicity and Reactivity
- 1,3-Dimethylbenzene (m-Xylene): The parent compound, 1,3-dimethylbenzene, exhibits non-polar anesthetic toxicity due to its ability to disrupt cell membrane integrity via lipophilic interactions. Its 24h EC50 for Propsilocerus akamusi larvae is 8.4 mg/L, ranking it less toxic than 1,2-dimethylbenzene (EC50 = 6.1 mg/L) but more toxic than 1,4-dimethylbenzene (EC50 = 10.2 mg/L) .
Brominated Derivatives :
Bromo-substituted benzenes, such as 2-(bromomethyl)-1,3-dimethylbenzene (CAS 70654-69-2), demonstrate increased reactivity in alkylation and nucleophilic substitution reactions due to the bromine atom’s electrophilic nature . Similarly, the 5-bromopentoxy chain in the target compound may facilitate coupling reactions in synthesis, akin to brominated intermediates used in benzimidazole derivatives .
Comparison with Alkoxy-Substituted Benzenes
- 5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene (CAS 70654-69-2): This analog replaces the pentoxy chain with a methoxymethoxy group. While both compounds share a brominated aromatic core, the shorter methoxymethoxy group reduces lipophilicity (logP ≈ 2.8 vs. estimated logP > 4 for the target compound).
2-(Chloromethoxy)-1,3-dimethylbenzene :
Used in synthesizing mitochondrial-targeted antioxidants, this compound highlights the role of alkoxy chains in directing molecular interactions. Replacing chlorine with bromine in the target compound may enhance leaving-group ability in synthetic applications .
Toxicity and Environmental Behavior
Acute Toxicity Profiles
Substituted benzenes exhibit toxicity mechanisms dependent on substituent polarity:
- Non-polar anesthetics (e.g., m-xylene, methylbenzene): Disrupt membrane Na+ channels via lipid bilayer accumulation .
- Polar anesthetics (e.g., nitrobenzene, phenol): Interact with receptors via hydrogen bonding or electrophilic groups (e.g., –NO2, –OH) .
The bromopentoxy chain in 2-(5-Bromopentoxy)-1,3-dimethylbenzene may confer mixed toxicity mechanisms, combining non-polar membrane disruption and polar interactions.
Joint Toxicity in Mixtures
Binary mixtures of substituted benzenes often show synergistic (M < 0.8) or additive (M = 1 ± 0.2) effects. For example:
- Synergism : Methylbenzene + benzene (M = 0.72) .
- Antagonism : Nitrobenzene + 1,3-dimethylbenzene (M = 1.22) .
If released into aquatic systems, this compound could interact synergistically with polar compounds (e.g., phenol) or antagonistically with non-polar analogs (e.g., m-xylene), depending on concentration ratios and exposure duration .
Data Tables
Table 1: Toxicity Ranking of Substituted Benzenes (24h EC50 for P. akamusi Larvae)
| Compound | EC50 (mg/L) | Toxicity Class |
|---|---|---|
| p-Chlorophenol | 1.2 | Polar Anesthetic |
| Nitrobenzene | 2.5 | Polar Anesthetic |
| 1,3-Dimethylbenzene | 8.4 | Non-polar Anesthetic |
| Benzene | 12.0 | Non-polar Anesthetic |
| Hypothetical Target | ~5–7* | Mixed Mechanism* |
Table 2: Joint Toxicity of Binary Mixtures (M Values)
| Mixture | M Value | Effect Type |
|---|---|---|
| Nitrobenzene + Phenol | 0.85 | Synergism |
| m-Xylene + Benzene | 0.72 | Synergism |
| Nitrobenzene + m-Xylene | 1.22 | Antagonism |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
